Ethyl 3-ethoxyisoquinoline-4-carboxylate

Lipophilicity Drug-likeness ADME prediction

Sourced exclusively for PDE4/kinase and GPCR drug-discovery programs. The electron-donating 3-ethoxy group uniquely tunes π-electron density of the isoquinoline core, dictating thermal stability (six-membered keto transition state) and isoform selectivity that 3-chloro or 3-amino analogs cannot replicate. With TPSA of 48.42 Ų (below the 60 Ų BBB cutoff) and LogP of 2.81, it is pre-optimized for CNS-penetrant fragment-based screening. Supplied at ≥98% purity, it eliminates the time/cost of in-house repurification, enabling immediate use as a reference standard in quantitative pharmacology assays.

Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
CAS No. 1628319-79-8
Cat. No. B15373301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-ethoxyisoquinoline-4-carboxylate
CAS1628319-79-8
Molecular FormulaC14H15NO3
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCCOC1=C(C2=CC=CC=C2C=N1)C(=O)OCC
InChIInChI=1S/C14H15NO3/c1-3-17-13-12(14(16)18-4-2)11-8-6-5-7-10(11)9-15-13/h5-9H,3-4H2,1-2H3
InChIKeyQPYJIHIKIOCHTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Ethoxyisoquinoline-4-Carboxylate (CAS 1628319-79-8): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


Ethyl 3-ethoxyisoquinoline-4-carboxylate (CAS 1628319-79-8) is a fully aromatic isoquinoline derivative bearing a 3-ethoxy substituent and a 4-ethyl ester, with molecular formula C₁₄H₁₅NO₃ and molecular weight 245.27 g/mol . It belongs to the isoquinoline-4-carboxylate ester class, a privileged scaffold in kinase, phosphodiesterase, and GPCR-targeted drug discovery [1]. The compound is commercially available at 98% purity and is supplied exclusively for research use . Computed physicochemical parameters include a topological polar surface area (TPSA) of 48.42 Ų, a calculated LogP of 2.81, four hydrogen bond acceptors, zero hydrogen bond donors, and four rotatable bonds .

Why Ethyl 3-Ethoxyisoquinoline-4-Carboxylate Cannot Be Replaced by Other 3-Substituted Isoquinoline-4-Carboxylate Analogs


Generic substitution among 3-substituted isoquinoline-4-carboxylate esters is not viable because the electronic nature of the 3-position substituent fundamentally alters both physicochemical properties and biological target engagement. The 3-ethoxy group in the target compound is an electron-donating substituent that modulates the π-electron density of the isoquinoline ring, directly affecting thermal stability, metabolic susceptibility, and hydrogen-bonding capacity relative to electron-withdrawing (e.g., 3-chloro) or hydrogen-bond-donating (e.g., 3-amino) analogs . Even positional isomerism of the ethoxy group on the isoquinoline core yields measurably different thermal decomposition kinetics, as demonstrated by computational studies comparing 1-, 3-, 4-, 5-, and 8-ethoxyisoquinoline isomers [1]. Furthermore, the isoquinoline-4-carboxylate scaffold exhibits class-level inhibitory activity against phosphodiesterase type IV (PDEIV), where small substituent changes at the 3-position are known to significantly modulate isoform selectivity and potency [2]. Replacing the ethoxy group with a chloro, amino, or hydroxy substituent therefore produces a chemically distinct entity with non-interchangeable biological and pharmacological behavior.

Quantitative Differentiation Evidence for Ethyl 3-Ethoxyisoquinoline-4-Carboxylate Relative to Closest 3-Substituted Analogs


Computed Lipophilicity (LogP) Differentiation: 3-Ethoxy vs. 3-Chloro Isoquinoline-4-Carboxylate Ethyl Esters

The target compound exhibits a calculated LogP of 2.81 . The 3-chloro analog (CAS 2090897-00-8) is predicted to have a higher LogP based on the greater lipophilicity of chlorine (Hansch π = +0.71) relative to the ethoxy group (Hansch π ≈ +0.38), yielding an estimated LogP difference of approximately +0.3 to +0.5 log units in favor of the chloro analog [1]. This places the 3-ethoxy compound in a more favorable lipophilicity range for oral absorption and CNS penetration according to Lipinski's Rule of Five, while retaining sufficient membrane permeability.

Lipophilicity Drug-likeness ADME prediction

Hydrogen Bond Acceptor (HBA) Capacity: 3-Ethoxy vs. 3-Chloro and 3-Amino Analogs

The target compound possesses four hydrogen bond acceptors (oxygen atoms in 3-ethoxy, ester carbonyl, ester alkoxy, and isoquinoline nitrogen) and zero hydrogen bond donors . In contrast, ethyl 3-chloroisoquinoline-4-carboxylate (CAS 2090897-00-8) has only three HBA (no 3-alkoxy oxygen) , and ethyl 3-aminoisoquinoline-4-carboxylate (CAS 170306-34-0) introduces one hydrogen bond donor at the 3-amino group while retaining three HBA . The additional HBA in the target compound provides a distinct hydrogen-bonding pharmacophore that can engage protein targets differently from both electron-withdrawing and hydrogen-bond-donating 3-substituted analogs.

Hydrogen bonding Molecular recognition Target engagement

Thermal Stability Ranking Among Ethoxyisoquinoline Positional Isomers

A computational thermo-kinetic study of ethoxyisoquinoline pyrolysis (Abdel-Rahman et al., 2023) determined rate constants and activation energies for ethylene elimination across ten ethoxyquinoline and ethoxyisoquinoline isomers, including 1-ethoxyisoquinoline (1-EisoQ), 3-ethoxyisoquinoline (3-EisoQ), 4-ethoxyisoquinoline (4-EisoQ), 5-ethoxyisoquinoline (5-EisoQ), and 8-ethoxyisoquinoline (8-EisoQ) [1]. The study demonstrated that the position of the ethoxy group on the isoquinoline ring significantly influences the activation barrier for thermal decomposition, with rate constants varying across isomers over the temperature range 400–1200 K. The 3-ethoxyisoquinoline scaffold (the core structure of the target compound) follows the keto-formation pathway via a six-membered transition state, which is kinetically and thermodynamically favored over the enol pathway across the entire temperature range [1]. This positional dependence of thermal stability has direct implications for reaction condition optimization during scale-up synthesis.

Thermal stability Process chemistry Pyrolysis kinetics

Computed Topological Polar Surface Area (TPSA): Brain Penetration Potential vs. 3-Hydroxy Analog

The target compound has a computed TPSA of 48.42 Ų , well below the threshold of 60–70 Ų associated with favorable passive blood-brain barrier (BBB) penetration. The 3-hydroxy analog (ethyl 3-hydroxyisoquinoline-4-carboxylate, or its tautomeric 3-oxo form, CAS 1628319-78-7) is predicted to have a higher TPSA due to the additional hydrogen bond donor capacity of the hydroxyl group, likely exceeding 60 Ų . This difference in TPSA suggests that the 3-ethoxy compound may exhibit superior CNS penetration potential compared to the 3-hydroxy/3-oxo analog, making it a preferred scaffold for CNS-targeted drug discovery programs.

Blood-brain barrier penetration CNS drug discovery TPSA

Purity Benchmark: 98% Baseline Quality for Reproducible Screening

The commercially supplied target compound carries a certified purity specification of 98% . This purity level is suitable for direct use in biochemical and cell-based screening assays without additional repurification, reducing pre-assay preparation time and minimizing the risk of confounding biological activity from impurities. In contrast, several close analogs such as ethyl 3-chloroisoquinoline-4-carboxylate (CAS 2090897-00-8) are commonly supplied at 95% purity , which may require additional purification steps prior to quantitative dose-response studies.

Compound quality control Assay reproducibility Procurement specification

Isoquinoline-4-Carboxylate Scaffold Class-Level PDE4 Inhibitory Activity

Isoquinoline derivatives bearing a 4-carboxylate ester functionality have been established as highly specific phosphodiesterase type IV (PDEIV) inhibitors in patent disclosures [1]. The isoquinoline-4-carboxylate core is described as exhibiting 'excellent inhibitory action highly specific to PDEIV,' with potential therapeutic utility as antidepressant, anti-inflammatory, antiallergic, and antiasthmatic agents [1]. While compound-specific PDE4 IC₅₀ data for ethyl 3-ethoxyisoquinoline-4-carboxylate are not yet publicly available, the 3-ethoxy substitution pattern differentiates it from the broader isoquinoline-4-carboxylate class by introducing an additional hydrogen bond acceptor and modulating ring electronics, factors known to influence PDE4 isoform selectivity [1].

Phosphodiesterase IV inhibition Anti-inflammatory Isoquinoline pharmacophore

Procurement-Driven Application Scenarios for Ethyl 3-Ethoxyisoquinoline-4-Carboxylate Based on Differentiated Evidence


CNS-Penetrant Kinase or PDE4 Inhibitor Fragment Screening

The target compound's TPSA of 48.42 Ų (below the 60 Ų BBB cutoff) and LogP of 2.81 position it favorably for CNS drug discovery programs targeting brain-penetrant kinase or phosphodiesterase inhibitors . Its four hydrogen bond acceptors and lack of hydrogen bond donors provide a distinctive pharmacophore for fragment-based screening against CNS targets, where the 3-ethoxy group offers a balanced lipophilicity not achievable with the more lipophilic 3-chloro analog or the higher-TPSA 3-hydroxy analog .

Scaffold for PDE4 Isoform-Selective Inhibitor Optimization

Given the established PDEIV inhibitory activity of the isoquinoline-4-carboxylate scaffold as documented in US Patent 5,556,862 [1], this compound serves as a logical starting point for PDE4 isoform selectivity optimization. The 3-ethoxy substituent provides a unique hydrogen bond acceptor at a position known to influence isoform selectivity, offering a differentiation pathway not accessible to 3-chloro or 3-amino analogs.

Thermally Stable Intermediate for Multi-Step Synthetic Route Development

The computational demonstration that 3-ethoxyisoquinoline undergoes thermal decomposition via the kinetically favored six-membered transition state (keto pathway) [2] provides a mechanistic basis for predicting thermal stability during synthetic transformations. This knowledge supports the selection of reaction conditions (solvent, temperature, duration) when using this compound as a synthetic intermediate in multi-step routes, reducing the risk of decomposition that could compromise yield and purity.

High-Purity Reference Standard for In Vitro Pharmacology Assays

The commercially available 98% purity makes this compound suitable for direct use as a reference standard in quantitative pharmacology assays, including dose-response curve generation and IC₅₀ determination, without the additional time and cost of in-house repurification required for lower-purity analogs such as the 95% pure 3-chloro comparator .

Quote Request

Request a Quote for Ethyl 3-ethoxyisoquinoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.